molecular formula C11H16BrNO B13068680 4-(1-Amino-3-methylbutyl)-2-bromophenol

4-(1-Amino-3-methylbutyl)-2-bromophenol

Cat. No.: B13068680
M. Wt: 258.15 g/mol
InChI Key: SYGYRURENLRCRH-UHFFFAOYSA-N
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Description

4-(1-Amino-3-methylbutyl)-2-bromophenol is an organic compound that features a bromine atom and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-methylbutyl)-2-bromophenol typically involves the bromination of a phenol derivative followed by the introduction of an amino group. One common method is the electrophilic aromatic substitution reaction where a phenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho or para position. Subsequently, the amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-methylbutyl)-2-bromophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-3-methylbutyl)-2-bromophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1-Amino-3-methylbutyl)-2-bromophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-3-methylbutyl)phenol: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Bromo-4-(1-amino-3-methylbutyl)phenol: Similar structure but with the bromine atom in a different position, affecting its chemical properties.

    4-(1-Amino-3-methylbutyl)-2-chlorophenol: Chlorine atom instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness

4-(1-Amino-3-methylbutyl)-2-bromophenol is unique due to the presence of both an amino group and a bromine atom on the phenol ring

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-(1-amino-3-methylbutyl)-2-bromophenol

InChI

InChI=1S/C11H16BrNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3

InChI Key

SYGYRURENLRCRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)O)Br)N

Origin of Product

United States

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